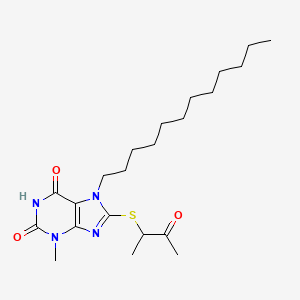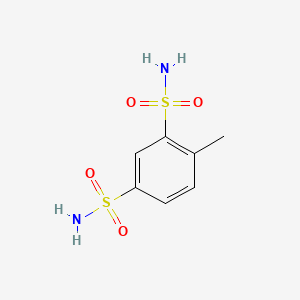
N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-(4-Ethoxybenzyliden)hydrazino)-2-oxoethyl)-4-fluorobenzamid ist eine komplexe organische Verbindung, die zur Klasse der Hydrazone gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Ethoxybenzyliden-Gruppe, einer Hydrazino-Gruppe und einer Fluorobenzamid-Einheit aus.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2-(2-(4-Ethoxybenzyliden)hydrazino)-2-oxoethyl)-4-fluorobenzamid umfasst typischerweise die Kondensation von 4-Ethoxybenzaldehyd mit Hydrazinhydrat, um das entsprechende Hydrazon zu bilden. Dieses Zwischenprodukt wird dann in Gegenwart einer Base wie Triethylamin mit 4-Fluorbenzoylchlorid umgesetzt, um das Endprodukt zu erhalten. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan unter Rückflussbedingungen durchgeführt .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese umfassen. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur und Lösungsmittelwahl beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Durchflussreaktoren und automatisierte Syntheseplattformen könnten eingesetzt werden, um die Effizienz und Reproduzierbarkeit zu verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide typically involves the condensation of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(2-(2-(4-Ethoxybenzyliden)hydrazino)-2-oxoethyl)-4-fluorobenzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydrazino-Gruppe kann oxidiert werden, um entsprechende Azoverbindungen zu bilden.
Reduktion: Die Carbonylgruppe in der Benzamid-Einheit kann reduziert werden, um Amine zu bilden.
Substitution: Die Ethoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumethoxid oder Kalium-tert-butoxid durchgeführt werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Azoverbindungen.
Reduktion: Bildung von primären oder sekundären Aminen.
Substitution: Bildung von Derivaten mit verschiedenen funktionellen Gruppen, die die Ethoxygruppe ersetzen.
Wissenschaftliche Forschungsanwendungen
N-(2-(2-(4-Ethoxybenzyliden)hydrazino)-2-oxoethyl)-4-fluorobenzamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor oder Ligand für Rezeptorstudien untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Wirkmechanismus
Der Wirkmechanismus von N-(2-(2-(4-Ethoxybenzyliden)hydrazino)-2-oxoethyl)-4-fluorobenzamid umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Hydrazino-Gruppe kann kovalente Bindungen mit nucleophilen Stellen an Proteinen oder Enzymen eingehen, was zu einer Hemmung ihrer Aktivität führt. Die Fluorobenzamid-Einheit kann die Bindungsaffinität zu bestimmten Rezeptoren oder Enzymen erhöhen und so ihre Funktion modulieren. Die genauen beteiligten Pfade hängen vom spezifischen biologischen Kontext und den Zielmolekülen ab .
Wirkmechanismus
The mechanism of action of N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The fluorobenzamide moiety can enhance binding affinity to certain receptors or enzymes, thereby modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(4-Ethylphenyl)-2-(2-(2-methoxybenzyliden)hydrazino)-2-oxoacetamid
- 2-(2-(4-Ethoxybenzyliden)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamid
- N-(4-Ethoxy-phenyl)-2-(2-(4-((4-methylbenzyl)oxy)benzyliden)hydrazino)-2-oxoacetamid
Einzigartigkeit
N-(2-(2-(4-Ethoxybenzyliden)hydrazino)-2-oxoethyl)-4-fluorobenzamid ist aufgrund des Vorhandenseins der Fluorobenzamid-Einheit einzigartig, die seine chemische Reaktivität und biologische Aktivität erheblich beeinflussen kann. Die Ethoxygruppe verleiht ebenfalls im Vergleich zu ähnlichen Verbindungen unterschiedliche sterische und elektronische Eigenschaften, was möglicherweise zu unterschiedlichen Wechselwirkungen mit biologischen Zielstrukturen führt .
Eigenschaften
CAS-Nummer |
767335-63-7 |
|---|---|
Molekularformel |
C18H18FN3O3 |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C18H18FN3O3/c1-2-25-16-9-3-13(4-10-16)11-21-22-17(23)12-20-18(24)14-5-7-15(19)8-6-14/h3-11H,2,12H2,1H3,(H,20,24)(H,22,23)/b21-11+ |
InChI-Schlüssel |
PWQMRGIKTKHSBL-SRZZPIQSSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12005639.png)




![N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B12005669.png)



![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12005710.png)


